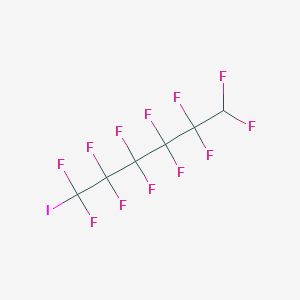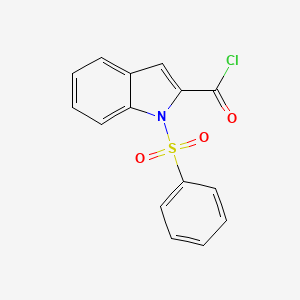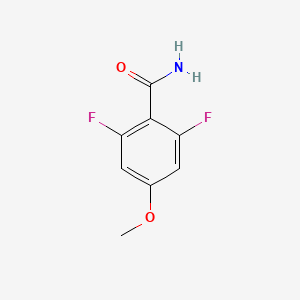
2-iodo-7H-purine
Vue d'ensemble
Description
2-iodo-7H-purine, also known as 2-Iodo-9H-purin-6-amine or 2-Iodo-adenine, is a purine derivative commonly used in biochemical research. It is used as a reagent in the synthesis of MRS 2500 Tetraammonium Salt, a highly potent and selective antagonist of the platelet P2Y1 receptor that inhibits ADP-induced aggregation of human platelets .
Synthesis Analysis
The reactions of the 2-, 6- and 8-halopurines are very important in purine synthesis. Halo-purines can be prepared from oxy-, amino- or thiopurines and the 8-isomers are also available by direct halogenation or via lithiated intermediates .
Molecular Structure Analysis
The molecular weight of this compound is 246.01 g/mol. The molecular formula is C5H3IN4 .
Chemical Reactions Analysis
Iodo- and bromopurines undergo the usual palladium-40 and nickel-catalysed reactions under standard conditions .
Physical And Chemical Properties Analysis
This compound is a solid substance . The boiling point and other physical properties are not specified in the search results.
Applications De Recherche Scientifique
Pharmaceutiques : Agents antipaludiques
Les dérivés de la 2-iodo-7H-purine ont été étudiés pour leur potentiel en tant qu'agents antipaludiques. La modification des structures puriques peut conduire à des composés présentant des activités biologiques significatives, notamment l'inhibition de la croissance parasitaire dans le paludisme. Le groupe cyano sur les structures puriques, qui peut être introduit par cyanation C-H régiosélective, a montré une promesse dans cette application .
Chimie médicinale : Inhibiteurs de la protéase à cystéine
Ces composés servent d'inhibiteurs de la protéase à cystéine de T. brucei, offrant une approche thérapeutique pour la trypanosomiase humaine africaine. La possibilité de fonctionnaliser sélectivement l'échafaudage purinique en position 2 permet la synthèse de dérivés présentant des propriétés inhibitrices améliorées .
Synthèse organique : Fonctionnalisation régiosélective
La fonctionnalisation régiosélective des purines, y compris la this compound, est une réaction précieuse en synthèse organique. Elle permet l'introduction de divers groupes fonctionnels, ce qui peut conduire au développement de nouveaux composés ayant des applications potentielles dans différents domaines de la chimie .
Biochimie : Analogues d'acides nucléiques
Les dérivés puriques sont des motifs fondamentaux dans les acides nucléiques ADN et ARN. L'introduction de substituants comme le groupe iodo à des positions spécifiques peut créer des analogues qui imitent les bases naturelles, qui sont utiles pour étudier la structure et la fonction des acides nucléiques .
Biologie chimique : Sondes biologiques
Les dérivés puriques substitués par des aryles, synthétisés par arylation directe des halopurines, ont des applications en tant que sondes biologiques. Ces composés peuvent être utilisés pour étudier les processus et les interactions biologiques au niveau moléculaire, fournissant des informations sur les mécanismes cellulaires .
Thérapeutique : Activité antitumorale
Certains dérivés puriques présentent une cytotoxicité et une activité antitumorale. La synthèse de dérivés de la this compound peut conduire à la découverte de nouveaux médicaments anticancéreux. Leur capacité à interférer avec la prolifération cellulaire en fait des candidats pour la recherche sur le traitement du cancer .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-iodo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSCCFXPCOMUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)I)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364847 | |
| Record name | 2-iodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-16-7 | |
| Record name | 2-Iodo-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28128-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597762.png)












